Cas no 6462-12-0 (D-Raffinose undecaacetate)
D-Raffinose undecaacetate Chemical and Physical Properties
Names and Identifiers
-
- D-Raffinoseundecaacetate
- MFCD00047544
- d-raffinose undecaacetate
- SCHEMBL11014995
- 6424-12-0
- (2R,3S,4S,5R)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-3,4,5-triacetoxy-6-(((2S,3S,4R,5R)-3,4-diacetoxy-2,5-bis(acetoxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 6462-12-0
- Raffinose undecaacetate
- W-203404
- [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate
- D-Raffinose undecaacetate
-
- Inchi: 1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1
- InChI Key: YFYHLVDRBNRNPU-PWIBTGTPSA-N
- SMILES: O1[C@H](COC(C)=O)[C@H]([C@@H]([C@]1(COC(C)=O)OC1[C@@H]([C@H]([C@@H]([C@@H](COC2[C@@H]([C@H]([C@H]([C@@H](COC(C)=O)O2)OC(C)=O)OC(C)=O)OC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 966.28524644g/mol
- Monoisotopic Mass: 966.28524644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 27
- Heavy Atom Count: 67
- Rotatable Bond Count: 30
- Complexity: 1860
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 335Ų
D-Raffinose undecaacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D207405-2.5g |
D-Raffinose undecaacetate |
6462-12-0 | 2.5g |
$ 45.00 | 2022-06-05 | ||
| TRC | D207405-5g |
D-Raffinose undecaacetate |
6462-12-0 | 5g |
$ 60.00 | 2022-06-05 | ||
| Biosynth | OR06897-25 g |
D-Raffinose undecaacetate |
6462-12-0 | 25g |
$55.00 | 2023-01-03 | ||
| Biosynth | OR06897-50 g |
D-Raffinose undecaacetate |
6462-12-0 | 50g |
$97.50 | 2023-01-03 | ||
| Biosynth | OR06897-100 g |
D-Raffinose undecaacetate |
6462-12-0 | 100g |
$183.00 | 2023-01-03 | ||
| Biosynth | OR06897-250 g |
D-Raffinose undecaacetate |
6462-12-0 | 250g |
$305.00 | 2023-01-03 | ||
| Biosynth | OR06897-500 g |
D-Raffinose undecaacetate |
6462-12-0 | 500g |
$490.00 | 2023-01-03 |
D-Raffinose undecaacetate Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on D-Raffinose undecaacetate
Recent Advances in the Study of D-Raffinose Undecaacetate (CAS 6462-12-0): Applications and Mechanistic Insights
D-Raffinose undecaacetate (CAS 6462-12-0) is a chemically modified derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose. This acetylated form has garnered significant attention in the field of chemical biology and pharmaceutical research due to its enhanced stability and potential therapeutic applications. Recent studies have explored its role in drug delivery systems, glycobiology, and as a precursor for synthetic chemistry. This research brief consolidates the latest findings on D-Raffinose undecaacetate, highlighting its molecular mechanisms, applications, and future directions.
One of the key areas of investigation has been the use of D-Raffinose undecaacetate as a scaffold for drug delivery. Its acetyl groups provide lipophilicity, which improves membrane permeability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the delivery of hydrophobic drugs across cellular barriers. The study utilized in vitro models to show that D-Raffinose undecaacetate-based carriers increased drug uptake by 40% compared to non-acetylated counterparts. These findings suggest its potential in designing next-generation drug delivery systems for poorly soluble therapeutics.
In glycobiology, D-Raffinose undecaacetate has been employed as a tool to study carbohydrate-protein interactions. Researchers have leveraged its structural properties to probe the binding affinities of lectins and other sugar-binding proteins. A recent Nature Chemical Biology paper (2024) detailed the use of this compound in crystallographic studies, revealing novel insights into the conformational dynamics of carbohydrate-recognition domains. Such studies are pivotal for understanding immune responses and developing glycan-based therapeutics.
From a synthetic chemistry perspective, D-Raffinose undecaacetate serves as a versatile intermediate for the synthesis of complex glycoconjugates. Its acetyl groups can be selectively deprotected to introduce functional moieties, enabling the construction of tailored glycostructures. A 2024 Organic Letters publication highlighted a novel enzymatic method for the regioselective modification of D-Raffinose undecaacetate, yielding derivatives with high purity and yield. This advancement opens new avenues for the development of glycoconjugate vaccines and diagnostics.
Despite these promising applications, challenges remain in the large-scale production and optimization of D-Raffinose undecaacetate-based formulations. Current research is focused on improving synthetic routes and evaluating its biocompatibility in vivo. Preliminary animal studies, as reported in a 2023 Biomaterials article, indicate minimal toxicity, but further pharmacokinetic studies are warranted. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.
In conclusion, D-Raffinose undecaacetate (CAS 6462-12-0) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical sciences. Its applications in drug delivery, glycobiology, and synthetic chemistry underscore its versatility. Future research should address scalability and safety to fully realize its therapeutic promise. This brief underscores the importance of continued investment in glycochemical research to harness the untapped potential of compounds like D-Raffinose undecaacetate.
6462-12-0 (D-Raffinose undecaacetate) Related Products
- 34482-63-8(Sucrose diacetate hexaisobutyrate)
- 18031-51-1(Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside)
- 25168-73-4(Sucrose Stearate - 70% monostearate)
- 126-14-7(Sucrose octaacetate)
- 126-13-6(Sucrose diacetate hexaisobutyrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)